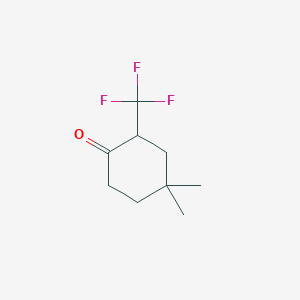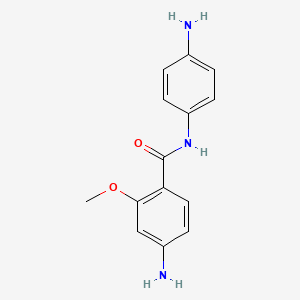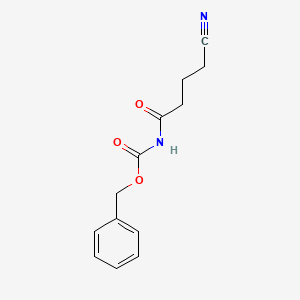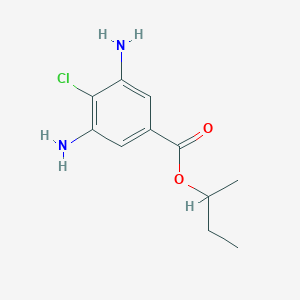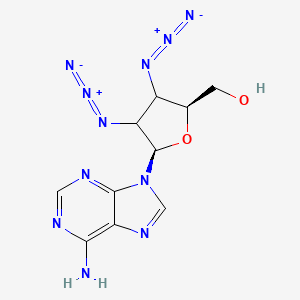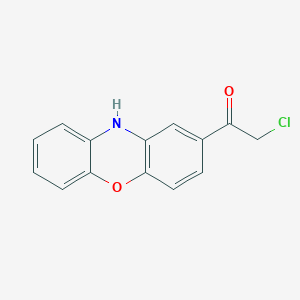
2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one is a chemical compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes a phenoxazine moiety and a chloroacetyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one typically involves the chlorination of 1-(10H-phenoxazin-2-YL)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
化学反应分析
Types of Reactions
2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxazine moiety can undergo oxidation to form quinone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include amides, thioethers, and ethers.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include alcohol derivatives.
科学研究应用
2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells.
作用机制
The mechanism of action of 2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
相似化合物的比较
Similar Compounds
2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
1-(10H-phenoxazin-2-yl)ethanone: Lacks the chloro group, making it less reactive in substitution reactions.
Uniqueness
2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one is unique due to its combination of a phenoxazine moiety and a chloroacetyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
属性
CAS 编号 |
111475-38-8 |
|---|---|
分子式 |
C14H10ClNO2 |
分子量 |
259.69 g/mol |
IUPAC 名称 |
2-chloro-1-(10H-phenoxazin-2-yl)ethanone |
InChI |
InChI=1S/C14H10ClNO2/c15-8-12(17)9-5-6-14-11(7-9)16-10-3-1-2-4-13(10)18-14/h1-7,16H,8H2 |
InChI 键 |
INOYJFFNWQYNAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
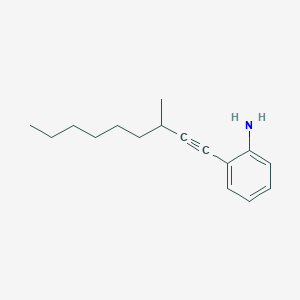
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
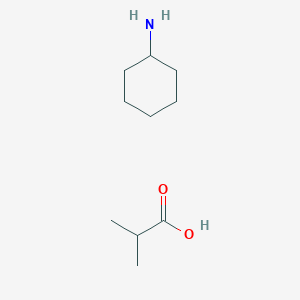
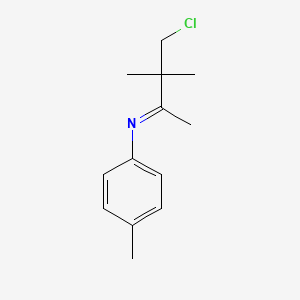
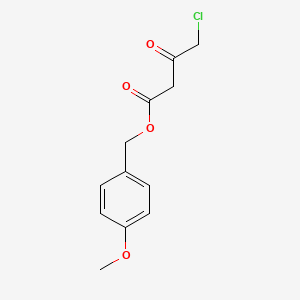
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)


